Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate

Description

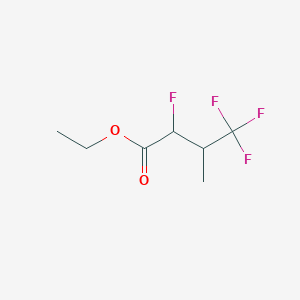

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4O2/c1-3-13-6(12)5(8)4(2)7(9,10)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAUPNOTJFHXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate typically involves the esterification of 2,4,4,4-tetrafluoro-3-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

Fluorinated Compounds as Intermediates

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate serves as an important intermediate in the synthesis of other fluorinated compounds. Its unique fluorine substituents enhance the reactivity and stability of the resulting compounds. The presence of fluorine can significantly influence the physical and chemical properties of organic molecules, making them more suitable for specific applications such as agrochemicals and pharmaceuticals.

Example Reactions

- Synthesis of Fluorinated Amines : this compound can be used to synthesize fluorinated amines through nucleophilic substitution reactions. These amines are essential for developing new pharmaceutical agents with improved bioactivity and reduced toxicity.

Pharmaceutical Applications

Antibiotic Development

The compound is noted for its role in synthesizing intermediates for broad-spectrum antibiotics. For instance, it can be involved in the preparation of fluoroquinolone antibiotics, which are effective against a wide range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Case Study: Levofloxacin Synthesis

Levofloxacin is a third-generation fluoroquinolone antibiotic whose synthesis involves intermediates derived from this compound. The incorporation of fluorine into the antibiotic structure enhances its antibacterial activity and pharmacokinetic properties .

Materials Science

Fluorinated Polymers

this compound is also used in the production of fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for use in harsh environments such as chemical processing and aerospace applications.

Applications in Coatings

Fluorinated compounds are often used in coatings that require low surface energy and high hydrophobicity. The application of this compound in formulating such coatings can enhance their durability and performance under extreme conditions.

Chemical Properties and Safety

Physical Properties

- Molecular Formula : C7H10F4O2

- Molecular Weight : Approximately 202.15 g/mol

- Appearance : Colorless liquid

- Boiling Point : Data on boiling point is limited but expected to be higher than non-fluorinated analogs due to increased molecular weight.

Safety Considerations

While this compound has useful applications, it is essential to handle it with care. Fluorinated compounds can pose environmental hazards if not disposed of properly. Safety data sheets should be consulted for handling guidelines.

Mechanism of Action

The mechanism of action of ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can influence its reactivity and binding affinity to specific targets. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Fluorine Substitution: this compound has a higher degree of fluorination (four F atoms) compared to Ethyl 4,4,4-trifluoro-3-methylbutanoate (three F atoms). Increased fluorination enhances electronegativity and thermal stability but may reduce solubility in polar solvents . Ethyl 3-amino-4,4-difluorobutanoate has fewer fluorine atoms (two F), which may increase reactivity at the amino group due to reduced electron-withdrawing effects .

Functional Group Variations: Oxo vs. Methyl: Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate (oxo group at C-3) is more polar and reactive toward nucleophiles (e.g., in keto-enol tautomerism), whereas the methyl group in Ethyl 4,4,4-trifluoro-3-methylbutanoate contributes to hydrophobicity and steric hindrance . Amino Group: Ethyl 3-amino-4,4-difluorobutanoate introduces a nucleophilic site, making it suitable for peptide coupling or pharmaceutical intermediate synthesis .

Physicochemical Properties

- Boiling Points and Solubility: Higher fluorination (e.g., tetrafluoro derivatives) typically lowers boiling points due to increased volatility but reduces water solubility. For example, Ethyl 4,4,4-trifluoro-3-methylbutanoate (184.07 g/mol) is likely more volatile than its oxo counterpart (202.1 g/mol) .

- Reactivity: Oxo-containing compounds (e.g., Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate) are prone to nucleophilic attacks, while methyl-substituted analogs are more stable under basic conditions .

Data Inconsistencies and Limitations

- Limited Direct Studies: Most evidence focuses on synthesis and structural data; comparative studies on reactivity or applications are sparse.

Biological Activity

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate (C7H10F4O2) is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of four fluorine atoms attached to a butanoate structure. This unique configuration enhances its lipophilicity and may influence its interaction with biological systems. The molecular structure can be represented as follows:

Research indicates that this compound acts as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is known for its role in mediating cold sensation and is a target for developing cooling agents and analgesics. The modulation of TRPM8 can lead to various physiological responses, including analgesia and anti-inflammatory effects .

Biological Activities

1. Analgesic Effects

- Study Findings : this compound has been shown to activate TRPM8 channels, producing a cooling sensation that can alleviate pain. In experimental models, this compound demonstrated significant analgesic properties comparable to established pain relievers .

2. Anti-inflammatory Properties

- Case Study : In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers and improved recovery times compared to controls. This suggests potential applications in treating inflammatory conditions .

3. Safety and Toxicity

- Toxicological Assessment : Preliminary toxicity studies indicate that while the compound exhibits beneficial biological activities, it is essential to monitor dosage carefully to avoid adverse effects. Long-term studies are necessary to fully understand its safety profile .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic Effects | Modulates TRPM8 channels for pain relief | |

| Anti-inflammatory | Reduces inflammatory markers in animal models | |

| Toxicity | Requires careful dosage monitoring |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound has been synthesized through various chemical pathways that enhance its yield and purity. Notably:

- Synthesis Methodology : The compound can be synthesized using fluorinated reagents under controlled conditions to ensure the stability of the tetrafluoro group .

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the identity and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate, and what reaction conditions are critical for yield improvement?

- Methodological Answer : The compound can be synthesized via Claisen condensation using ethyl trifluoroacetate and ethyl acetate, catalyzed by sodium ethoxide. Key conditions include maintaining anhydrous environments (to prevent hydrolysis) and controlled temperatures (60–80°C) to avoid side reactions. Purification via fractional distillation under reduced pressure (30–50 mmHg) is recommended to isolate the product . Alternative routes involve fluorination of precursor esters using sulfur tetrafluoride (SF₄) in inert solvents like dichloromethane, requiring strict temperature control (0–5°C) to minimize decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In NMR, expect signals at δ -75 to -85 ppm (CF₃ group) and δ -120 to -130 ppm (CF₂ groups). NMR should show triplet splitting for the ethyl ester group (δ 1.2–1.4 ppm, CH₃; δ 4.1–4.3 ppm, CH₂) and a singlet for the methyl group adjacent to fluorine (δ 1.8–2.0 ppm). Infrared (IR) spectroscopy confirms ester carbonyl stretching at 1740–1760 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹. Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity, with a molecular ion peak at m/z 216 (C₇H₁₁F₃O₃) .

Q. How does fluorine substitution influence the compound’s physical properties, such as boiling point and solubility?

- Methodological Answer : The high electronegativity of fluorine increases the compound’s polarity, raising its boiling point (estimated 145–155°C) compared to non-fluorinated analogs. However, fluorinated alkyl chains reduce solubility in polar solvents like water. For experimental design, use aprotic solvents (e.g., THF, DCM) and account for increased thermal stability during reflux .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents impact the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine groups deactivates the ester carbonyl, reducing reactivity toward nucleophiles. Steric hindrance from the trifluoromethyl and methyl groups further slows reactions. To enhance reactivity, employ Lewis acid catalysts (e.g., BF₃·Et₂O) or microwave-assisted synthesis to overcome kinetic barriers. Computational modeling (DFT) can predict reaction pathways by analyzing LUMO energy levels at the carbonyl carbon .

Q. What strategies resolve contradictions in reported NMR chemical shifts for fluorinated esters like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize measurements using deuterated chloroform (CDCl₃) as a solvent and hexafluorobenzene as an internal reference (δ -162.3 ppm). Compare data with PubChem entries or high-purity commercial standards. For ambiguous signals, use 2D NMR (HSQC, HMBC) to assign fluorine-carbon correlations .

Q. What is the compound’s potential as a bioactive intermediate in drug discovery, and how can its pharmacokinetic properties be evaluated?

- Methodological Answer : Fluorinated esters are explored as prodrugs due to their metabolic stability. To assess bioactivity, conduct in vitro assays (e.g., enzyme inhibition using fluorogenic substrates) and measure logP values (via HPLC) to predict membrane permeability. Advanced studies include radiolabeling (e.g., ) for PET imaging or in vivo metabolite profiling using LC-MS/MS. Note that the methyl group may sterically hinder interactions with target proteins, requiring structural optimization .

Experimental Design Considerations

Q. How should researchers design kinetic studies to investigate hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (absorbance at 240 nm for ester cleavage). Use pseudo-first-order kinetics with excess hydroxide ions. For acidic conditions, employ NMR to track ester peak disappearance. Compare rate constants (k) to non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects .

Q. What precautions are essential when handling this compound in catalytic fluorination reactions?

- Methodological Answer : Use fluorinated gloves and PTFE-lined equipment to prevent solvent incompatibility. Conduct reactions in fume hoods with HEPA filters to trap volatile fluorinated byproducts. Monitor for HF release via pH strips; neutralize spills with calcium carbonate. Store under nitrogen to prevent moisture-induced degradation .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported yields for Claisen condensation routes to this compound?

- Methodological Answer : Variations often stem from catalyst purity (sodium ethoxide vs. potassium tert-butoxide) or solvent drying. Replicate procedures using controlled moisture levels (Karl Fischer titration) and characterize intermediates (e.g., enolate formation via IR). Publish detailed protocols with raw data (e.g., GC-MS chromatograms) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.